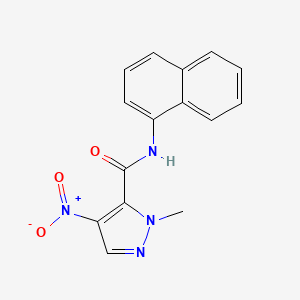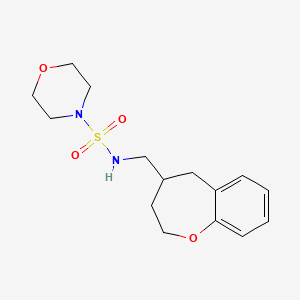
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane, also known as BFBMD, is a chemical compound that belongs to the class of diazepanes. It has gained attention in the scientific community due to its potential use in various research applications.
作用机制
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuronal function, apoptosis, and inflammation. It has also been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anxiolytic, and antidepressant effects in animal models. 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has also been shown to protect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
One of the advantages of using 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one of the limitations of using 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane is its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are various future directions for the use of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane in scientific research. One direction is the development of new derivatives with improved pharmacological properties for the treatment of various diseases such as cancer and hepatitis C. Another direction is the investigation of the role of sigma-1 receptor modulation in various physiological processes such as inflammation and neurodegeneration. Additionally, the development of new methods for the synthesis of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane and its derivatives can also lead to new discoveries in the field of medicinal chemistry.
Conclusion:
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane is a promising compound that has shown potential in various scientific research applications. Its high selectivity for the sigma-1 receptor and its ability to modulate various signaling pathways make it an attractive candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane and its derivatives and to develop new methods for their synthesis.
合成方法
The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base. The reaction yields 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane as a white solid with a melting point of 80-82°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has shown promising results in various scientific research applications. It has been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation. 1-(3-bromo-4-fluorobenzyl)-4-methyl-1,4-diazepane has also been used in the synthesis of various derivatives that have shown potential as anti-cancer agents and as inhibitors of the hepatitis C virus.
属性
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-13(15)12(14)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMOPZKKZSRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5644782.png)
![2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5644788.png)
![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5644800.png)

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5644823.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B5644852.png)
![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)


![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5644884.png)
![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)
